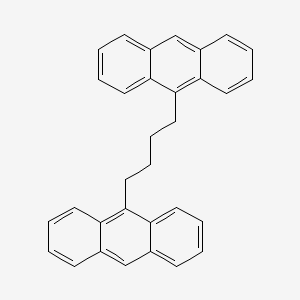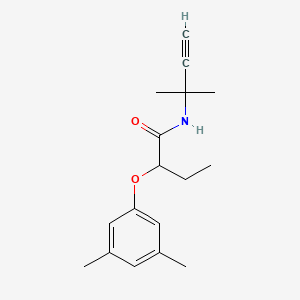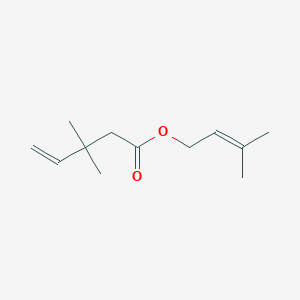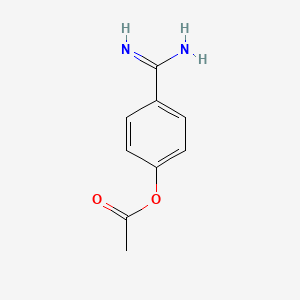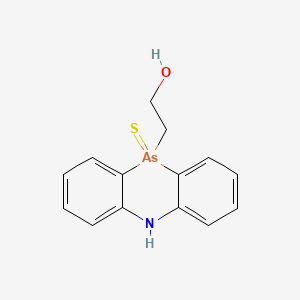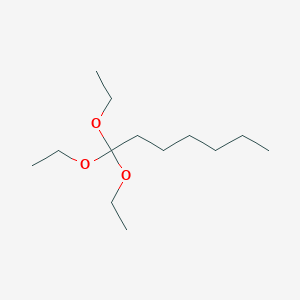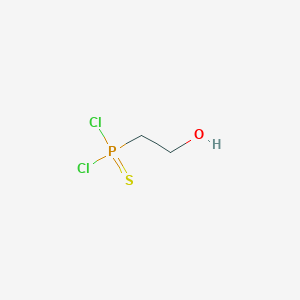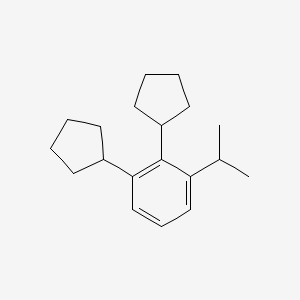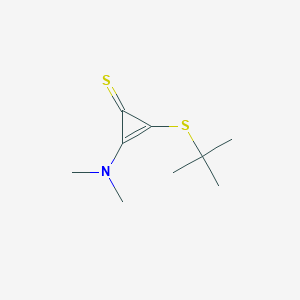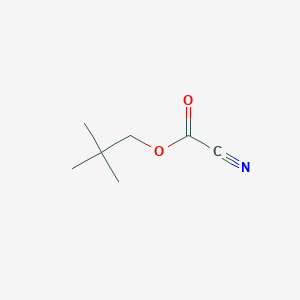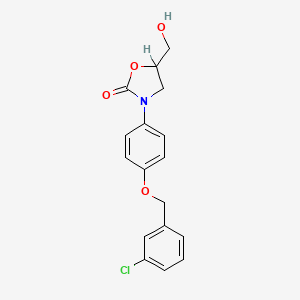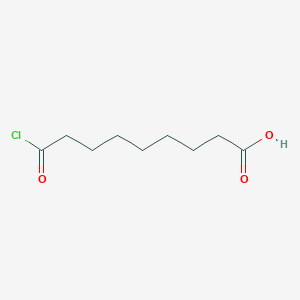
9-Chloro-9-oxononanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Chloro-9-oxononanoic acid is a medium-chain oxo-fatty acid that is the 9-oxo derivative of nonanoic acid. It is a known secondary reaction product of lipid peroxidation, which belongs to glycerol-bound oxidized fatty acids. This compound is often studied for its role in various chemical and biological processes, including its potential as a marker of thermal processes such as roasting .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-chloro-9-oxononanoic acid can be achieved through the chloromethylation of fatty acids. A general route involves the synthesis of chloromethyl ketone derivatives of fatty acids. For example, 9-chloro-8-oxononanoic acid can be synthesized by reacting nonanoic acid with chloromethyl ketone under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of fatty acid chloromethylation and oxidation can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
9-Chloro-9-oxononanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to participate in lipid peroxidation reactions, forming secondary oxidation products .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents such as ozone and hydroxyl radicals. These reactions typically occur under conditions that mimic atmospheric or thermal processes .
Major Products Formed
The major products formed from the reactions of this compound include nonanoic acid, nonanal, and azelaic acid. These products are often studied in the context of atmospheric chemistry and lipid peroxidation .
Scientific Research Applications
9-Chloro-9-oxononanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-chloro-9-oxononanoic acid involves its participation in lipid peroxidation reactions. It can induce lipid peroxidation, leading to the formation of reactive oxygen species and secondary oxidation products. These products can modify nucleophilic side chains of protein-bound amino acids, affecting various biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 9-chloro-9-oxononanoic acid include:
Nonanoic acid: A medium-chain fatty acid that serves as the parent compound for this compound.
Azelaic acid: A dicarboxylic acid formed as a secondary oxidation product in lipid peroxidation reactions.
Nonanal: An aldehyde formed as a secondary oxidation product in lipid peroxidation reactions.
Uniqueness
This compound is unique due to its chloromethyl ketone structure, which allows it to participate in specific chemical reactions and biological processes. Its role as a marker of thermal processes and its ability to modify protein-bound amino acids distinguish it from other similar compounds .
Properties
IUPAC Name |
9-chloro-9-oxononanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO3/c10-8(11)6-4-2-1-3-5-7-9(12)13/h1-7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMLPKFDMDSLJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)O)CCCC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80708037 |
Source


|
| Record name | 9-Chloro-9-oxononanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80708037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63450-97-5 |
Source


|
| Record name | 9-Chloro-9-oxononanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80708037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
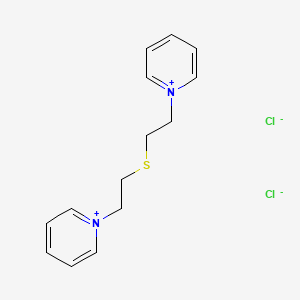
![N-[2-(1H-imidazol-5-yl)ethyl]octanamide](/img/structure/B14491313.png)

